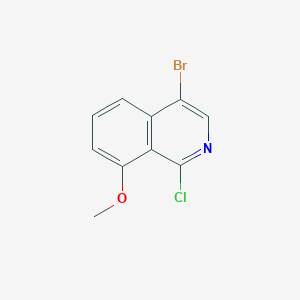

4-Bromo-1-chloro-8-methoxyisoquinoline

Overview

Description

4-Bromo-1-chloro-8-methoxyisoquinoline is a chemical compound with the molecular formula C11H7BrClNO. It belongs to the isoquinoline family of compounds and has been the subject of research in various fields due to its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-8-methoxyisoquinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-8-methoxyisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the bromine or chlorine atoms can be replaced by other substituents.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the isoquinoline ring, leading to different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) under electrophilic conditions.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized isoquinoline compounds.

Scientific Research Applications

4-Bromo-1-chloro-8-methoxyisoquinoline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activity makes it a candidate for studying its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-8-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the aromatic ring, generating a positively charged intermediate . This intermediate can then undergo further reactions to yield substituted products.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-4-chlorobenzene: Similar in structure but lacks the methoxy group and isoquinoline ring.

4-Bromo-1-methoxyisoquinoline: Similar but does not have the chlorine atom.

1-Bromo-4-chlorobutane: Similar in having bromine and chlorine atoms but differs in the carbon chain structure.

Uniqueness

4-Bromo-1-chloro-8-methoxyisoquinoline is unique due to its specific combination of bromine, chlorine, and methoxy groups attached to the isoquinoline ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Biological Activity

4-Bromo-1-chloro-8-methoxyisoquinoline is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the current understanding of its biological activity, synthesizing findings from various research studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₇BrClN₄O

- SMILES : COC1=CC=CC2=C1C(=NC=C2Br)Cl

- InChIKey : JUVALKVPKIXRPL-UHFFFAOYSA-N

The compound features a methoxy group and halogen substituents that may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, derivatives of isoquinoline compounds have shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL. These values are notably lower than those of standard antibiotics like ciprofloxacin, suggesting that this compound could be a candidate for developing new antimicrobial agents .

| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4 | 0.125–0.5 |

| Escherichia coli | 8 | 0.125–0.5 |

| Klebsiella pneumoniae | 16 | 0.25–1 |

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC₅₀ values for these cell lines ranged from 5 to 49 µM, demonstrating a promising selectivity towards cancer cells compared to normal fibroblasts .

| Cell Line | IC₅₀ (µM) | Selectivity Ratio |

|---|---|---|

| HeLa | 10 | 3–25 |

| MCF-7 | 7 | 3–25 |

| A549 | 10 | 3–25 |

The proposed mechanism of action for the biological activity of this compound involves its interaction with specific molecular targets within cells. The presence of halogen atoms enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets such as enzymes and receptors. This interaction can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the efficacy of various isoquinoline derivatives, including this compound, against multi-drug resistant strains. The results indicated that the compound exhibited significant antibacterial activity, outperforming several conventional antibiotics.

- Cytotoxicity Assessment : A series of cytotoxicity assays conducted on human cancer cell lines revealed that the compound displayed selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology.

Properties

IUPAC Name |

4-bromo-1-chloro-8-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-7(11)5-13-10(12)9(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVALKVPKIXRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.